

An In-Depth Technical Guide to the Infrared Spectrum of 2-Benzylmorpholine

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Compound of Interest

Compound Name: **2-Benzylmorpholine**

Cat. No.: **B134971**

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Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of **2-Benzylmorpholine**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. As a molecule incorporating a secondary amine, an ether linkage, aliphatic chains, and a monosubstituted aromatic ring, its IR spectrum presents a rich tapestry of vibrational modes. This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of the characteristic absorption peaks, the underlying molecular vibrations, and a validated experimental protocol for spectral acquisition. Our approach is grounded in first principles of molecular spectroscopy to provide not just data, but a causal understanding of the spectrum.

The Molecular Structure of 2-Benzylmorpholine: A Spectroscopic Overview

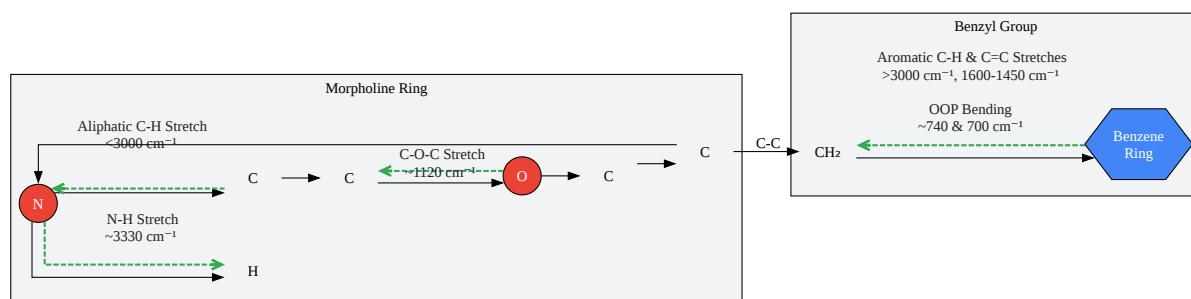
2-Benzylmorpholine ($C_{11}H_{15}NO$) is a derivative of morpholine featuring a benzyl group attached to the carbon atom adjacent to the nitrogen. This unique arrangement of functional groups—a secondary amine, an ether, and a monosubstituted benzene ring—results in a distinct and interpretable infrared "fingerprint." Understanding this spectrum is crucial for structural verification, purity assessment, and monitoring chemical transformations.

The primary functional moieties that contribute to the IR spectrum are:

- Secondary Amine (N-H): Located within the morpholine ring, providing characteristic stretching and bending vibrations.

- Aliphatic Ether (C-O-C): Also part of the heterocyclic ring, this group produces a very strong and diagnostically significant stretching absorption.
- Aliphatic C-H Bonds: Found on the morpholine ring's methylene groups and the benzylic bridge.
- Monosubstituted Aromatic Ring: The benzyl group, which contributes aromatic C-H and C=C stretching vibrations, as well as highly characteristic out-of-plane bending modes.

Below is a diagram illustrating the key bonds and functional groups within the **2-Benzylmorpholine** structure that are responsible for its primary IR absorptions.



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Caption: Key functional groups and bonds in **2-Benzylmorpholine**.

Analysis of Key Vibrational Regions

The infrared spectrum is conventionally analyzed by dividing it into distinct regions where specific types of molecular vibrations occur.

High Wavenumber Region (4000-2500 cm⁻¹): N-H and C-H Stretching

This region is dominated by the stretching vibrations of hydrogen atoms bonded to carbon and nitrogen.

- N-H Stretching: As a secondary amine, **2-Benzylmorpholine** is expected to exhibit a single, weak-to-medium intensity N-H stretching band.[1][2] For saturated secondary amines, this peak typically appears in the 3350-3310 cm⁻¹ range.[3][4] Its appearance as a single, relatively sharp peak (broader than a C-H stretch but sharper than an O-H stretch) is a key identifier for the secondary amine functionality.[1]
- Aromatic C-H Stretching: The C-H bonds on the benzene ring vibrate at a higher frequency than their aliphatic counterparts due to the sp² hybridization of the carbon atoms.[5] This results in one or more sharp, weak-to-medium peaks appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6][7] The presence of absorption in this specific window is a strong indicator of an aromatic or vinylic structure.[8]
- Aliphatic C-H Stretching: The methylene (CH₂) groups of the morpholine ring and the benzylic CH₂ group give rise to strong, sharp absorption bands just below 3000 cm⁻¹. These peaks, corresponding to symmetric and asymmetric stretching modes, are typically found between 2960 and 2850 cm⁻¹.[5]

Fingerprint Region (2000-650 cm⁻¹): A Wealth of Structural Information

This complex region contains a multitude of bending and stretching vibrations that are highly specific to the molecule's overall structure.

- Aromatic Overtones (2000-1665 cm⁻¹): A series of weak, often broad, combination and overtone bands appear in this region. The pattern of these bands is highly characteristic of the substitution pattern on the benzene ring.[7] For a monosubstituted ring like that in **2-Benzylmorpholine**, a specific pattern can often be discerned, aiding in structural confirmation.

- Aromatic C=C Ring Stretching (1600-1450 cm^{-1}): The conjugated π -system of the benzene ring gives rise to several sharp, medium-intensity absorptions from the stretching of the carbon-carbon double bonds.[9] Typically, two or more distinct peaks are observed, commonly near 1600 cm^{-1} and 1475-1500 cm^{-1} .[6]
- Aliphatic C-H Bending (ca. 1465 cm^{-1}): The scissoring vibration of the CH_2 groups in the morpholine and benzylic positions results in a medium-intensity peak around 1465 cm^{-1} .
- C-O-C Asymmetric Stretching (ca. 1120 cm^{-1}): The most prominent feature of the morpholine ring is the strong, broad absorption from the asymmetric C-O-C stretching vibration of the ether linkage.[10] For saturated aliphatic ethers, this peak is typically found in the 1140-1070 cm^{-1} range and is often the strongest band in the fingerprint region.[11][12] Its presence is a definitive marker for the ether functionality.
- C-H Out-of-Plane (OOP) Bending (900-675 cm^{-1}): The out-of-plane bending of the C-H bonds on the aromatic ring produces very strong and diagnostically crucial absorptions. For a monosubstituted benzene ring, two strong bands are expected: one in the range of 770-730 cm^{-1} and another intense band between 710-690 cm^{-1} .[9][13] These peaks provide powerful evidence for the substitution pattern.
- N-H Bending (Wag) (ca. 750-700 cm^{-1}): The out-of-plane bending, or "wagging," of the secondary amine N-H bond results in a broad, medium-to-strong absorption that can sometimes overlap with the aromatic C-H OOP bands.[1][4] For secondary amines, this band is typically located between 750 and 700 cm^{-1} .[1]

Tabulated Summary of Expected IR Peaks

The following table summarizes the principal infrared absorption peaks anticipated for **2-Benzylmorpholine**, providing a quick reference for spectral analysis.

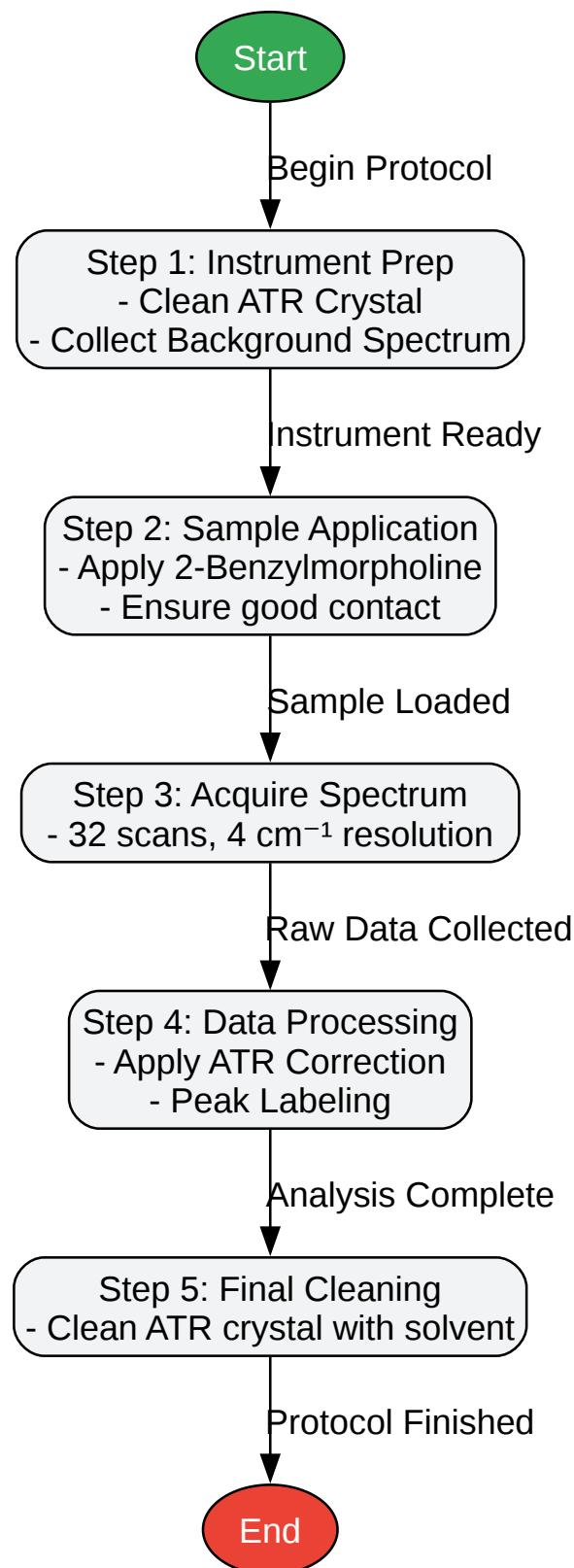
Wavenumber Range (cm ⁻¹)	Vibrational Mode	Functional Group	Expected Intensity
3350 - 3310	N-H Stretch	Secondary Amine	Medium, Sharp
3100 - 3000	C-H Stretch	Aromatic Ring	Medium to Weak, Sharp
2960 - 2850	C-H Stretch	Aliphatic (CH ₂)	Strong, Sharp
2000 - 1665	Overtone/Combination Bands	Aromatic Ring	Weak, Broad
1605 - 1585	C=C Ring Stretch	Aromatic Ring	Medium to Weak, Sharp
1500 - 1450	C=C Ring Stretch	Aromatic Ring	Medium to Strong, Sharp
~1465	C-H Bend (Scissoring)	Aliphatic (CH ₂)	Medium
1140 - 1070	C-O-C Asymmetric Stretch	Ether	Strong, Broad
770 - 730	C-H Out-of-Plane Bend	Monosubstituted Aromatic	Strong
750 - 700	N-H Bend (Wag)	Secondary Amine	Medium to Strong, Broad
710 - 690	C-H Out-of-Plane Bend	Monosubstituted Aromatic	Strong

Experimental Protocol for IR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible FTIR spectrum of **2-Benzylmorpholine**, a validated and self-consistent protocol is essential. The following methodology is recommended for analysis using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.

Methodology: FTIR-ATR Analysis

- Instrument Preparation & Background Scan:
 - Step 1.1: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
 - Step 1.2: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Verify cleanliness by collecting a preliminary spectrum and ensuring no contaminant peaks are present.
 - Step 1.3: Acquire a background spectrum. This critical step measures the ambient atmosphere (H_2O , CO_2) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm^{-1} .
- Sample Application & Spectrum Acquisition:
 - Step 2.1: Place a small amount of the **2-Benzylmorpholine** sample directly onto the center of the ATR crystal. If it is a liquid, one drop is sufficient. If it is a solid, use a spatula to apply a small amount and lower the ATR press to ensure firm contact between the sample and the crystal.
 - Step 2.2: Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm^{-1} resolution). The instrument software will automatically perform the background subtraction.
- Data Processing & Cleaning:
 - Step 3.1: If necessary, apply an ATR correction algorithm available in the instrument software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.
 - Step 3.2: Label the significant peaks on the processed spectrum, comparing their positions to the expected values in Section 3.
 - Step 3.3: Thoroughly clean the ATR crystal with solvent to remove all traces of the sample, preparing the instrument for the next user.



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Caption: Workflow for FTIR-ATR spectrum acquisition.

Conclusion

The infrared spectrum of **2-Benzylmorpholine** is a powerful tool for its unambiguous identification. The key diagnostic peaks include the secondary amine N-H stretch around 3330 cm^{-1} , a combination of aromatic ($>3000\text{ cm}^{-1}$) and aliphatic ($<3000\text{ cm}^{-1}$) C-H stretches, the prominent C-O-C ether stretch near 1120 cm^{-1} , and a pair of strong C-H out-of-plane bending bands around 740 and 700 cm^{-1} that confirm the monosubstituted benzene ring. By understanding the molecular origins of these absorptions, researchers can confidently use FTIR spectroscopy for routine structural verification and quality control in the synthesis and development of **2-Benzylmorpholine** and its derivatives.

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